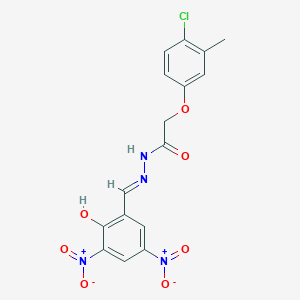
2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide, also known as CDP-323, is a chemical compound that has been of interest to researchers due to its potential therapeutic applications. In
Mechanism of Action
2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide works by inhibiting the activity of the enzyme IKKβ, which is involved in the activation of the NF-κB pathway. The NF-κB pathway is a key signaling pathway involved in inflammation and immune responses. By inhibiting IKKβ, 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide reduces the production of pro-inflammatory cytokines and inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces the activation of NF-κB. In vivo studies have shown that 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide reduces inflammation and protects against oxidative stress. 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide has also been shown to inhibit the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide has several advantages for lab experiments. It is stable and has a long shelf life, making it easy to store and handle. It is also water-soluble, which makes it easy to administer in experiments. However, 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide has some limitations. It has low bioavailability and is rapidly metabolized in vivo, which limits its effectiveness as a therapeutic agent.
Future Directions
There are several future directions for research on 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide. One area of interest is the development of more potent and selective IKKβ inhibitors. Another area of interest is the development of new drug delivery systems to improve the bioavailability of 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide. Additionally, further studies are needed to explore the potential therapeutic applications of 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide in various diseases, including autoimmune disorders, cancer, and neurodegenerative diseases.
Conclusion
In conclusion, 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide is a chemical compound that has been of interest to researchers due to its potential therapeutic applications. The synthesis method of 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide has been optimized to produce high yields of pure compound. 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide has been studied for its potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and neurodegenerative diseases. Its mechanism of action involves the inhibition of the IKKβ enzyme, which reduces the production of pro-inflammatory cytokines and inhibits the growth and proliferation of cancer cells. 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide has several advantages for lab experiments, but also has some limitations. There are several future directions for research on 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide, including the development of more potent and selective IKKβ inhibitors, the development of new drug delivery systems, and further exploration of its potential therapeutic applications.
Synthesis Methods
The synthesis of 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide involves the reaction of 2-(4-chloro-3-methylphenoxy)acetic acid with hydrazine hydrate to form 2-(4-chloro-3-methylphenoxy)acetohydrazide. This compound is then reacted with 2-hydroxy-3,5-dinitrobenzaldehyde to form 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide. The synthesis method has been optimized to produce high yields of pure 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide.
Scientific Research Applications
2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide has been studied for its potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and neurodegenerative diseases. In autoimmune disorders, 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In cancer, 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide has been shown to inhibit the growth and proliferation of cancer cells. In neurodegenerative diseases, 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide has been shown to protect neurons from oxidative stress and inflammation.
properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O7/c1-9-4-12(2-3-13(9)17)28-8-15(22)19-18-7-10-5-11(20(24)25)6-14(16(10)23)21(26)27/h2-7,23H,8H2,1H3,(H,19,22)/b18-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMMAGBIMSCXFQ-CNHKJKLMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC(=O)N/N=C/C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3-methylphenoxy)-N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[1-(2-methoxyphenyl)-4-piperidinyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6089347.png)
![N-ethyl-6-[3-(methoxymethyl)-1-piperidinyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]nicotinamide](/img/structure/B6089354.png)
![2-chloro-N-{1-[1-(4-isobutylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B6089356.png)
![{1-[(6-methyl-4-quinolinyl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone](/img/structure/B6089364.png)
![N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B6089372.png)
![5-{[(1,5-dimethylhexyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B6089376.png)


![9-(4-fluorophenyl)-2-methyl-7-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6089399.png)
![1-(3-methoxyphenoxy)-3-nitrodibenzo[b,f]oxepine](/img/structure/B6089411.png)
![1-[(4-nitrophenyl)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6089413.png)

![ethyl 5-(2-furylmethylene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6089441.png)
![4-[(2,2-dimethylhydrazino)methylene]-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B6089445.png)